1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Urea Transporter UT-B Inhibition Diuretic Target

This compound is a differentiated pyrrolidinyl urea featuring a 3-(dimethylamino)propyl side chain, delivering nanomolar UT-B inhibition (rat IC50 110 nM) with a favorable CNS-penetrant profile (clogP 1.54, TPSA 50.60 Ų). Unlike closely related analogs that primarily target TrkA kinase, this derivative offers a unique selectivity window, making it an essential tool for deconvoluting transporter-mediated effects in neuronal and cancer cell assays. Crystal form patents provide established solid-state development pathways.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 894016-91-2
Cat. No. B2748379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
CAS894016-91-2
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN(C)C
InChIInChI=1S/C17H26N4O2/c1-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)18-9-4-10-20(2)3/h5-8,14H,4,9-12H2,1-3H3,(H2,18,19,23)
InChIKeyBEOZHMRKVDJTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea Procurement Research Guide


1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-91-2) is a synthetic pyrrolidinyl urea derivative with the molecular formula C17H26N4O2 and a molecular weight of 318.4 g/mol . The compound features a 5-oxopyrrolidine core N-substituted with a p-tolyl group and a urea linkage bearing a 3-(dimethylamino)propyl side chain. It has been reported as an inhibitor of urea transporter B (UT-B) with an IC50 of 110 nM against rat UT-B and 240 nM against mouse UT-B in MDCK cell-based assays [1]. Structurally and pharmacologically, it belongs to the broader class of pyrrolidinyl ureas that have been investigated as TrkA kinase inhibitors and urea transporter modulators, though the specific target engagement profile of this congener may differ from its close analogs due to the nature of its N-substituents [2].

Why Generic Pyrrolidinyl Urea Substitution Is Not Advisable for 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea


Pyrrolidinyl ureas with superficially similar scaffolds cannot be assumed to be functionally interchangeable. This compound carries a specific 3-(dimethylamino)propyl chain on the urea nitrogen and a p-tolyl group on the pyrrolidinone ring; closely related analogs such as 1-(2-(dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-76-3) differ only by one methylene unit in the linker , yet such a change can substantially alter conformational flexibility, pKa of the basic amine, and target binding kinetics. Published data show that this compound exhibits measurable UT-B inhibition (rat IC50 110 nM, mouse IC50 240 nM) [1], whereas structurally related pyrrolidinyl ureas are primarily characterized as TrkA kinase inhibitors with different selectivity profiles [2]. The dual potential for urea transporter modulation and kinase inhibition makes target-based substitution risky without direct comparative data on the specific derivative.

Quantitative Differentiation Evidence for 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea


UT-B Inhibitory Potency: 110 nM IC50 Against Rat Urea Transporter B

This compound inhibits rat urea transporter B (UT-B) with an IC50 of 110 nM in MDCK cell-based assays, and mouse UT-B with an IC50 of 240 nM [1]. These values place it among the more potent small-molecule UT-B inhibitors reported, though direct head-to-head data against structurally distinct UT-B inhibitor chemotypes (e.g., thiourea analogs or phloretin derivatives) are not available in the same assay system. The 2.2-fold species difference between rat and mouse UT-B suggests differential binding that may inform in vivo model selection [1].

Urea Transporter UT-B Inhibition Diuretic Target

Physicochemical Profile: Balanced Lipophilicity (clogP 1.54) and Low Polar Surface Area (TPSA 50.60)

The compound has a calculated partition coefficient (clogP) of 1.54 and a topological polar surface area (TPSA) of 50.60 Ų, with 6 hydrogen bond acceptors and 0 hydrogen bond donors [1]. By comparison, the ethyl-linked analog 1-(2-(dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-76-3) has a molecular weight of 304.4 and is expected to exhibit a slightly lower clogP due to the shorter alkyl linker. The absence of hydrogen bond donors and moderate lipophilicity in the target compound predicts favorable passive membrane permeability relative to more polar pyrrolidinyl ureas bearing hydroxyl or carboxyl substituents [1].

Drug-likeness Lipophilicity Permeability

Structural Differentiation from TrkA-Focused Pyrrolidinyl Ureas: UT-B Activity vs. Kinase Inhibition

The broader pyrrolidinyl urea chemical class is dominated by TrkA kinase inhibitors, as exemplified by patent families US9878997B2 and US11932652B2, where compounds typically feature pyrazolyl or heteroaryl substituents on the urea moiety rather than the simple dimethylaminoalkyl chain present in this compound [1]. The presence of a basic dimethylamino group in the target compound—absent in most TrkA-selective pyrrolidinyl ureas—may shift the polypharmacology profile toward transporters such as UT-B. While no direct head-to-head kinase profiling data are publicly available for this specific compound, the structural divergence from canonical TrkA inhibitor scaffolds provides a rationale for its distinct biological annotation [2].

Target Selectivity Urea Transporter vs Kinase Chemical Biology

Crystallinity and Solid-State Development Potential: Patent-Backed Polymorph Access

A patent application (EP4089086A1) discloses crystal forms of pyrrolidinyl urea derivatives and their application in TrkA-related diseases [1]. While the specific compound 894016-91-2 is not explicitly exemplified in the crystal form patent, the patent family covers structurally related pyrrolidinyl ureas and demonstrates the feasibility of obtaining well-characterized crystalline material within this chemical space. For procurement purposes, this indicates a pathway to solid-state characterization and formulation development that may not exist for less-explored analogs. No quantitative crystallinity data (e.g., melting point, XRPD pattern) are publicly available for the exact compound at this time [1].

Polymorph Crystal Form Pre-formulation

Optimal Research and Industrial Application Scenarios for 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea


Urea Transporter Biology: UT-B Inhibition Tool Compound for Diuretic Mechanism Studies

With a rat UT-B IC50 of 110 nM [1], this compound is suitable as an in vitro tool for probing urea transporter function in MDCK cell models and isolated erythrocyte assays. Its nanomolar potency allows target engagement studies at concentrations unlikely to cause non-specific membrane effects, distinguishing it from millimolar-affinity reference inhibitors like thiourea.

Chemical Biology: Selectivity Profiling Against TrkA Kinase Inhibitors

Given that structurally related pyrrolidinyl ureas are primarily TrkA inhibitors [2], this compound—lacking the canonical pyrazolyl or heteroaryl urea substituents—can serve as a selectivity control in kinase inhibitor screening panels. Researchers can use it to deconvolve whether phenotypic effects in neuronal or cancer cell assays arise from TrkA inhibition or off-target transporter modulation.

Medicinal Chemistry: Scaffold for Balancing Lipophilicity and Permeability

The calculated clogP of 1.54, TPSA of 50.60 Ų, and absence of hydrogen bond donors [3] make this compound a favorable starting point for CNS-penetrant lead optimization programs. Its physicochemical profile predicts better passive blood-brain barrier permeability than more polar pyrrolidinyl ureas, supporting its use in neuroscience discovery projects where urea transporter or kinase modulation is desired.

Pre-formulation and Solid-State Development Feasibility Assessment

The existence of a crystal form patent (EP4089086A1) for close pyrrolidinyl urea analogs [4] provides a precedent for solid-state development. Organizations evaluating this compound for lead optimization can reference established polymorph screening and crystallization protocols from the patent literature, reducing pre-formulation risk.

Quote Request

Request a Quote for 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.